![molecular formula C13H21FN2O2 B3001918 3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320220-05-9](/img/structure/B3001918.png)
3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure with a fluorine atom, an oxan-4-yl group, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can be achieved through a series of organic reactions. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to introduce the fluorine and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the aforementioned synthetic route to scale up the process. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of chiral catalysts and reagents would be essential to maintain the enantiomeric purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[32
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activity could be explored for use in drug discovery and development.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Its properties could be utilized in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A structurally related compound that shares the bicyclic core but lacks the fluorine and carboxamide groups.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure and functional groups.
Uniqueness
3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[321]octane-8-carboxamide is unique due to the presence of the fluorine atom and the oxan-4-yl group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O2/c14-9-7-11-1-2-12(8-9)16(11)13(17)15-10-3-5-18-6-4-10/h9-12H,1-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJNJQDJERVREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
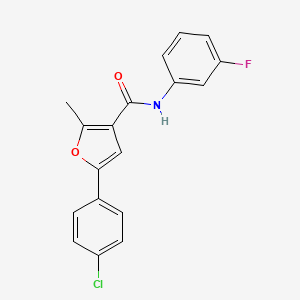

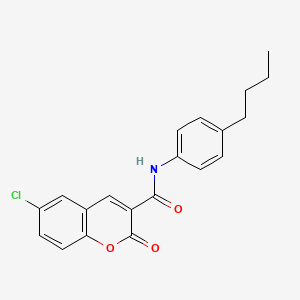
![3-[(3,6-dichloropyridin-2-yl)formamido]-N-methylpropanamide](/img/structure/B3001838.png)
![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)
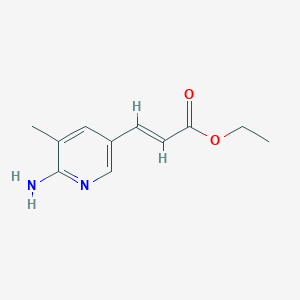
![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)
![[7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B3001845.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)
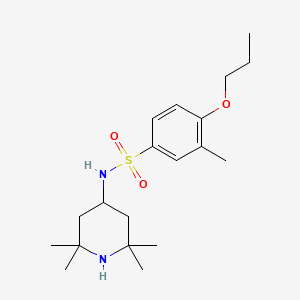
![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)
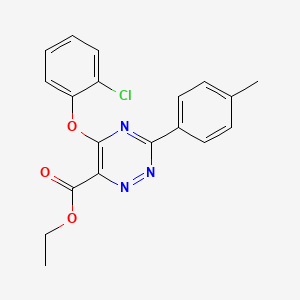
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3001857.png)
![1-(3-Chlorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B3001858.png)
